molecular formula C14H11NO4 B6388505 5-(4-Acetylphenyl)-2-hydroxynicotinic acid CAS No. 1261930-42-0

5-(4-Acetylphenyl)-2-hydroxynicotinic acid

Cat. No.: B6388505
CAS No.: 1261930-42-0
M. Wt: 257.24 g/mol
InChI Key: ZHXJMNKXEDUOKU-UHFFFAOYSA-N
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Description

5-(4-Acetylphenyl)-2-hydroxynicotinic acid is an organic compound that belongs to the class of nicotinic acids It features a hydroxyl group at the second position and an acetylphenyl group at the fifth position of the nicotinic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Acetylphenyl)-2-hydroxynicotinic acid typically involves multi-step organic reactions. One common method includes the initial formation of the nicotinic acid core, followed by the introduction of the acetylphenyl group through electrophilic aromatic substitution. The hydroxyl group can be introduced via selective hydroxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. The exact industrial methods can vary depending on the scale and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Acetylphenyl)-2-hydroxynicotinic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the acetyl group may produce an alcohol.

Scientific Research Applications

5-(4-Acetylphenyl)-2-hydroxynicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 5-(4-Acetylphenyl)-2-hydroxynicotinic acid involves its interaction with specific molecular targets. The hydroxyl and acetylphenyl groups play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Nicotinic Acid: The parent compound with a similar core structure but lacking the acetylphenyl and hydroxyl groups.

    4-Acetylphenylboronic Acid: A compound with a similar acetylphenyl group but different functional groups on the aromatic ring.

    2-Hydroxybenzoic Acid:

Uniqueness

5-(4-Acetylphenyl)-2-hydroxynicotinic acid is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

IUPAC Name

5-(4-acetylphenyl)-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c1-8(16)9-2-4-10(5-3-9)11-6-12(14(18)19)13(17)15-7-11/h2-7H,1H3,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHXJMNKXEDUOKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CNC(=O)C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00687390
Record name 5-(4-Acetylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00687390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261930-42-0
Record name 5-(4-Acetylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00687390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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